![molecular formula C23H22FN3O2S B2374691 2-(4-fluorobenzamido)-N-(3-phenylpropyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 942004-89-9](/img/structure/B2374691.png)
2-(4-fluorobenzamido)-N-(3-phenylpropyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
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Overview
Description
The compound “2-(4-fluorobenzamido)-N-(3-phenylpropyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a thiazole ring (a ring containing nitrogen and sulfur), a cyclopentane ring (a ring of five carbon atoms), and an amide group (a carbonyl group attached to a nitrogen). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. The presence of multiple rings suggests that the molecule may be fairly rigid. The electronegative atoms (such as fluorine, nitrogen, and oxygen) and the polar amide groups suggest that the molecule could form hydrogen bonds and may be soluble in polar solvents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence its properties include its size, shape, the presence of polar groups, and the presence of aromatic rings .Scientific Research Applications
- Results :
Diabetes Management
Pharmaceutical Intermediates
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-N-(3-phenylpropyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2S/c24-17-10-8-16(9-11-17)21(28)27-23-26-20-18(12-13-19(20)30-23)22(29)25-14-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,25,29)(H,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMFIDGOZZUDIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)NCCCC3=CC=CC=C3)N=C(S2)NC(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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